molecular formula C13H14N4O4 B11704976 N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B11704976
M. Wt: 290.27 g/mol
InChI Key: SYGHDGQXOCINAK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group but different functional groups.

    N-Pyrrolidino Etonitazene: A novel opioid with a similar ethoxyphenyl group but different pharmacological properties.

    N-(4-ethoxyphenyl)acetamide: A compound with a similar ethoxyphenyl group but different chemical structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O4/c1-3-21-10-6-4-9(5-7-10)15-13(18)12-11(17(19)20)8-14-16(12)2/h4-8H,3H2,1-2H3,(H,15,18)

InChI Key

SYGHDGQXOCINAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

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